molecular formula C14H13BrO B184248 2-Bromo-1,1-diphenylethanol CAS No. 950-16-3

2-Bromo-1,1-diphenylethanol

Cat. No. B184248
CAS RN: 950-16-3
M. Wt: 277.16 g/mol
InChI Key: RRENRWFLQWLPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,1-diphenylethanol is a chemical compound that belongs to the class of organic compounds known as secondary alcohols. It is also known as Mandelic acid 2-bromo-1,1-diphenylethyl ester and is commonly used in scientific research. This compound has several important properties that make it useful for various applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Bromo-1,1-diphenylethanol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes in the body that are involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

2-Bromo-1,1-diphenylethanol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to an increase in the bioavailability of drugs and other compounds.

Advantages And Limitations For Lab Experiments

2-Bromo-1,1-diphenylethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, there are some limitations to its use. For example, it can be toxic to certain organisms and can cause skin and eye irritation.

Future Directions

There are several future directions for research involving 2-Bromo-1,1-diphenylethanol. One potential application is in the development of new drugs and other biologically active compounds. This compound can be used as a chiral auxiliary in the synthesis of these compounds, which can lead to more effective and efficient drugs. Another potential application is in the development of new methods for the synthesis of chiral compounds. This compound can be used as a catalyst in these reactions, which can lead to more efficient and environmentally friendly methods. Finally, further research is needed to fully understand the mechanism of action of 2-Bromo-1,1-diphenylethanol and its potential applications in various fields of science.

Synthesis Methods

2-Bromo-1,1-diphenylethanol can be synthesized using different methods. One of the most common methods involves the reaction of bromobenzene with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-bromo-1,1-diphenylethanol as the final product. Another method involves the reaction of benzyl bromide with benzaldehyde in the presence of sodium hydroxide.

Scientific Research Applications

2-Bromo-1,1-diphenylethanol has several applications in scientific research. One of the most important applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, which are important in the production of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

2-bromo-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENRWFLQWLPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915183
Record name 2-Bromo-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1-diphenylethanol

CAS RN

950-16-3
Record name NSC200678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC72233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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